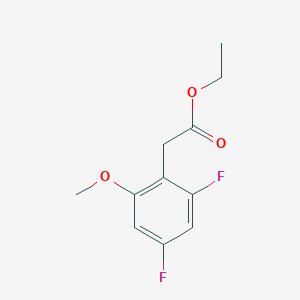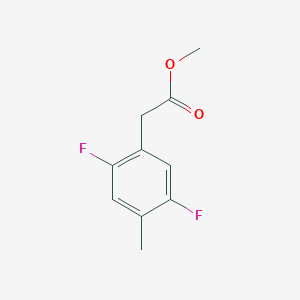
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene
Descripción general
Descripción
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a butenyl group, a chlorine atom, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-(methylsulfonyl)benzene.
Alkylation: The next step involves the alkylation of 4-chloro-2-(methylsulfonyl)benzene with an appropriate butenyl halide under basic conditions to introduce the butenyl group.
Isomerization: The final step involves the isomerization of the butenyl group to the (E)-configuration using suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-donating and electron-withdrawing substituents.
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) in the presence of Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Epoxides or diols.
Reduction: Dechlorinated hydrocarbons.
Aplicaciones Científicas De Investigación
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The electron-donating and electron-withdrawing groups on the benzene ring influence the reactivity and orientation of electrophilic attacks.
Oxidation and Reduction: The butenyl and chlorine substituents undergo redox reactions, altering the compound’s chemical properties.
Comparación Con Compuestos Similares
4-Chloro-2-(methylsulfonyl)benzene: Lacks the butenyl group, making it less versatile in certain reactions.
1-Butenyl-4-chlorobenzene: Lacks the methylsulfonyl group, affecting its reactivity and applications.
4-Chloro-2-(methylsulfonyl)toluene: Contains a methyl group instead of a butenyl group, altering its chemical behavior.
Propiedades
IUPAC Name |
1-[(E)-but-2-en-2-yl]-4-chloro-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-4-8(2)10-6-5-9(12)7-11(10)15(3,13)14/h4-7H,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNHEKPFLCSKA-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C(C=C(C=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=C(C=C(C=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1413004.png)






